molecular formula C20H25N3O3S B5435363 4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide

4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5435363
M. Wt: 387.5 g/mol
InChI Key: NXDQKYXIEQSTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as DSP-4, is a selective neurotoxin that is used in scientific research to study the noradrenergic system in the brain. DSP-4 is a potent inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting the NET, DSP-4 causes a depletion of noradrenaline in the brain, which can be used to study the role of noradrenaline in various physiological and pathological processes.

Mechanism of Action

DSP-4 acts as a potent inhibitor of the noradrenaline transporter (4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide), which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting the this compound, DSP-4 causes a depletion of noradrenaline in the brain, which can be used to study the role of noradrenaline in various physiological and pathological processes.
Biochemical and physiological effects:
The depletion of noradrenaline caused by DSP-4 can have a number of biochemical and physiological effects. These include changes in behavior, cognition, and emotion, as well as alterations in cardiovascular function, thermoregulation, and immune function. DSP-4 has also been shown to cause degeneration of noradrenergic neurons in the locus coeruleus, which can be used to study the role of these neurons in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DSP-4 in scientific research is its selectivity for the noradrenergic system. This allows researchers to study the role of noradrenaline in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the main limitations of using DSP-4 is its potential for non-specific effects, such as changes in blood pressure and heart rate, which can confound the interpretation of results.

Future Directions

There are many future directions for research involving DSP-4. One area of interest is the role of noradrenaline in addiction and substance abuse, as well as the potential therapeutic use of noradrenaline reuptake inhibitors in these disorders. Another area of interest is the role of noradrenaline in stress and stress-related disorders, such as post-traumatic stress disorder (PTSD). Finally, DSP-4 can be used to study the role of the noradrenergic system in various neurological disorders, such as Parkinson's disease and Alzheimer's disease, and to develop new treatments for these disorders.

Synthesis Methods

DSP-4 can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 4-methylphenylamine. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

DSP-4 has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. It has been used to study the effects of noradrenaline depletion on behavior, cognition, and emotion, as well as the role of noradrenaline in addiction, depression, and anxiety disorders. DSP-4 has also been used to study the role of the noradrenergic system in various neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-4-7-18(8-5-15)21-20(24)22-10-12-23(13-11-22)27(25,26)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDQKYXIEQSTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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